Product packaging for (5-methyl-1H-pyrrol-2-yl)methanol(Cat. No.:)

(5-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B12287889
M. Wt: 111.14 g/mol
InChI Key: DOJMRSTUHUURJG-UHFFFAOYSA-N
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Description

(5-methyl-1H-pyrrol-2-yl)methanol is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B12287889 (5-methyl-1H-pyrrol-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(5-methyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C6H9NO/c1-5-2-3-6(4-8)7-5/h2-3,7-8H,4H2,1H3

InChI Key

DOJMRSTUHUURJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)CO

Origin of Product

United States

The Significance of Pyrrole Scaffolds in Modern Chemistry

The pyrrole (B145914) ring is a privileged structure in organic chemistry, prized for its unique electronic properties and its ability to serve as a cornerstone for molecular diversity. researchgate.net Its aromatic character, arising from the delocalization of the nitrogen lone pair electrons within the five-membered ring, imparts a degree of stability while also allowing for a wide range of chemical transformations. google.com

Pyrrole and its derivatives are integral components of numerous biologically active molecules and functional materials. researchgate.netresearchgate.net In the pharmaceutical realm, the pyrrole nucleus is found in a variety of drugs, including anti-inflammatory agents, antibiotics, and anti-cancer therapies. nih.gov Its presence is crucial in complex natural products such as heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary photosynthetic pigment. chemscene.com The ability of the pyrrole scaffold to be readily functionalized allows chemists to fine-tune the biological activity and physical properties of molecules, making it a central focus in drug discovery and development. researchgate.netchemicalbook.com

Beyond medicine, pyrrole-based compounds are at the forefront of materials science. chemscene.com They are key precursors in the synthesis of conducting polymers, such as polypyrrole, which have applications in electronics, sensors, and energy storage devices. chemscene.comfluorochem.co.uk The inherent properties of the pyrrole ring contribute to the development of novel pigments, dyes, and other functional organic materials. researchgate.netfluorochem.co.uk

A Versatile Building Block: the Role of 5 Methyl 1h Pyrrol 2 Yl Methanol

Direct Synthesis Approaches to this compound

Direct synthesis of this compound can be conceptually approached through the functionalization of a pre-formed 5-methyl-1H-pyrrole ring. However, the controlled introduction of a hydroxymethyl group at the C2 position presents a significant challenge due to the electron-rich nature of the pyrrole ring, which can lead to over-oxidation or polymerization under typical oxidizing conditions. researchgate.net While direct formylation of 2-methylpyrrole at the 5-position is a known reaction, subsequent selective reduction to the alcohol in a one-pot fashion is not commonly reported. The synthesis is more practically achieved through multi-step sequences involving the introduction of a carbonyl group followed by reduction.

Convergent Synthetic Strategies for this compound and its Derivatives

Convergent strategies, which involve the assembly of the pyrrole ring from smaller, functionalized precursors, offer a more versatile and controlled approach to this compound and its analogues. These methods allow for the strategic placement of substituents on the pyrrole ring.

Reductive Transformations of Oxygenated Pyrrole Precursors

A common and effective strategy for the synthesis of this compound involves the reduction of a corresponding oxygenated pyrrole precursor, such as an aldehyde, ketone, or ester.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, the key precursor is 5-methyl-1H-pyrrole-2-carbaldehyde. sigmaaldrich.comnist.govnih.gov This aldehyde can be effectively reduced to the desired alcohol using common hydride-donating reagents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. masterorganicchemistry.comyoutube.com It is generally unreactive towards less reactive carbonyl groups like esters and amides under standard conditions, which allows for chemoselective reductions in molecules with multiple functional groups. masterorganicchemistry.comyoutube.com The reduction of 5-methyl-1H-pyrrole-2-carbaldehyde with sodium borohydride in a suitable protic solvent, such as methanol (B129727) or ethanol, provides a straightforward route to this compound. masterorganicchemistry.comyoutube.com

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than sodium borohydride and can reduce a wider range of carbonyl-containing functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones. libretexts.org While LiAlH₄ can certainly be used to reduce 5-methyl-1H-pyrrole-2-carbaldehyde, its higher reactivity necessitates stricter reaction conditions, such as the use of anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) and careful quenching procedures. libretexts.org

Table 1: Reduction of 5-methyl-1H-pyrrole-2-carbaldehyde

Reducing AgentReactivityTypical SolventsProduct
Sodium Borohydride (NaBH₄)Mild, selective for aldehydes and ketonesMethanol, EthanolThis compound
Lithium Aluminum Hydride (LiAlH₄)Strong, reduces a wide range of carbonylsDiethyl ether, THFThis compound

In addition to aldehydes, pyrrole-derived esters and ketones also serve as valuable precursors for the synthesis of this compound and its analogues. The reduction of these functional groups provides access to a variety of substituted pyrrolyl methanols.

Biocatalytic reductions of ketones are also emerging as a powerful tool for the synthesis of chiral alcohols. nih.govnih.gov While not directly applied to the synthesis of the parent compound, this methodology could be adapted for the asymmetric reduction of prochiral pyrrole ketones, yielding enantiomerically enriched pyrrolyl methanols.

Table 2: Reductive Transformations of Oxygenated Pyrrole Precursors

PrecursorReducing AgentProduct
5-methyl-1H-pyrrole-2-carbaldehydeNaBH₄ or LiAlH₄This compound
Methyl 5-methyl-1H-pyrrole-2-carboxylateLiAlH₄This compound
AcetylpyrrolesVarious (e.g., LiAlH₄)Substituted pyrrolyl ethanols

Pyrrole Ring Annulation and Functionalization Reactions

The construction of the pyrrole ring itself, with the desired substituents already in place or strategically positioned for further modification, is a cornerstone of pyrrole chemistry.

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comuctm.edu This reaction is a powerful tool for constructing the pyrrole core and can be adapted to synthesize precursors for this compound. wikipedia.orgalfa-chemistry.com

The traditional Paal-Knorr synthesis often required harsh reaction conditions, such as prolonged heating in strong acid, which could limit its applicability for substrates with sensitive functional groups. tandfonline.comrgmcet.edu.in However, significant advancements have been made to overcome these limitations. Modern variations of the Paal-Knorr reaction utilize milder conditions, including the use of various catalysts and microwave assistance, making it a more versatile and "green" synthetic route. tandfonline.comrgmcet.edu.inacs.org For example, catalysts like bismuth nitrate (B79036) and silica-supported bismuth(III) chloride have been shown to improve reaction rates and yields. uctm.edu

The applicability of the Paal-Knorr synthesis to produce precursors for this compound would involve the cyclization of a suitably substituted 1,4-dicarbonyl compound. For instance, the reaction of a 1,4-dicarbonyl compound bearing a methyl group and a masked or protected hydroxymethyl group with ammonia would lead to a precursor that could then be converted to the target molecule. The development of one-pot strategies combining the formation of the 1,4-dicarbonyl compound with the subsequent Paal-Knorr cyclization has further enhanced the efficiency of this methodology. acs.org

Intramolecular Cyclization Pathways for Pyrrole Ring Formation (e.g., from Sulfur Ylides)

Intramolecular cyclization represents a powerful strategy for the formation of the pyrrole ring. One notable example involves the use of sulfur ylides as precursors to metal carbenes, which then undergo cascade reactions to form pyrroles. nih.gov

In a study by Vaitla and colleagues, a tandem reaction involving an iridium catalyst and a Brønsted acid was employed for the synthesis of indoles and pyrroles from sulfoxonium ylides. nih.gov The key steps of this process include the catalytic conversion of the sulfoxonium ylide into an iridium-carbene complex. This is followed by either N-H or C-H functionalization of an aniline (B41778) or enamine, respectively, and a final acid-catalyzed cyclization to yield the heterocyclic product. nih.gov This method was successfully applied to the synthesis of the densely functionalized pyrrole subunit of a major pharmaceutical drug. nih.gov

Another approach involves the direct oxidative [4 + 1] cyclization of 2-alkynyl pyrrolidines with elemental sulfur to produce thieno[3,2-b]pyrroles. nih.gov This transformation is thought to proceed through an electrophilic attack at the β-position of the pyrrolidine, followed by an intramolecular thienannulation. nih.gov Mechanistic studies suggest the formation of a dihydrothieno[3,2-b]pyrrole as an intermediate in this process. nih.gov

Multicomponent Reaction Strategies for Pyrrole Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrroles from simple starting materials in a single step. bohrium.comrsc.org These reactions are of significant interest in medicinal chemistry and drug discovery for the rapid generation of compound libraries. orientjchem.orgnih.gov

Several MCRs have been developed for pyrrole synthesis. These include condensation reactions of 1,3-dicarbonyl compounds, the use of isonitriles, reactions involving nitroalkanes and nitroalkenes, the generation and reactions of 1,4-dicarbonyl compounds, and 1,3-dipolar cycloadditions. bohrium.com

A notable example is the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols, which provides a general and highly regioselective synthesis of various substituted pyrroles. acs.org This method is characterized by its high atom efficiency and broad substrate scope, tolerating a variety of functional groups. acs.org

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are also valuable tools for pyrrole synthesis. nih.govresearchgate.net The Passerini reaction involves the reaction of an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxyamide. nih.gov The Ugi reaction is a four-component reaction between an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, yielding a bis-amide. nih.gov These reactions provide a high degree of molecular diversity and have been successfully applied to the synthesis of complex, biologically active molecules. nih.gov

Table 1: Overview of Multicomponent Reactions for Pyrrole Synthesis
Reaction NameComponentsKey FeaturesReferences
Ruthenium-Catalyzed Three-Component ReactionKetones, Amines, Vicinal DiolsHigh regioselectivity, broad substrate scope, high atom efficiency. acs.org
Passerini ReactionIsocyanide, Carbonyl Compound, Carboxylic AcidThree points of diversity, rapid library generation. nih.gov
Ugi ReactionAmine, Carbonyl Compound, Isocyanide, Carboxylic AcidFour points of diversity, high atom economy, formation of a bis-amide. nih.gov
Darehkordi's One-Pot MCRIsocyanides, Dialkyl Acetylenedicarboxylates, N-aryl-2,2,2-trifluoroacetimidoyl chloridesLeads to the formation of trifluoromethylated 2-amino-pyrroles. nih.gov

Sustainable and Green Chemistry Methodologies in Pyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrroles to minimize environmental impact and enhance sustainability. acs.orgtandfonline.com This includes the use of environmentally benign solvents, eco-friendly reagents, and catalytic methods.

Solvent-Conscious and Neat Reaction Protocols

A significant advancement in green pyrrole synthesis is the development of solvent-free, or neat, reaction conditions. rsc.orgepa.govrsc.org The Paal-Knorr reaction, a classical method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with an amine, has been successfully adapted to run without a solvent. rsc.orgepa.gov In many cases, the reactants are liquids and miscible, allowing the reaction to proceed efficiently at room temperature with simple stirring. rsc.org This approach eliminates the use of volatile organic solvents, which are a major source of pollution from the chemical industry. orientjchem.org

Water, being an abundant and non-toxic solvent, is also an attractive medium for pyrrole synthesis. scirp.orgresearchgate.net The use of water can be advantageous due to its ability to form strong hydrogen bonds, which can influence reaction rates and selectivity. orientjchem.org

Utilization of Eco-Friendly Reducing Agents

The choice of reducing agent can also contribute to the greenness of a synthetic route. Sodium dithionite (B78146) is an example of a reducing agent that has been used in the synthesis of pyrrole-containing structures. researchgate.net It is an inorganic salt that can be used for the reduction of various functional groups under aqueous conditions. researchgate.netyoutube.com

Catalytic Approaches (e.g., Solid Base Catalysis for N-alkylation, DABCO-catalyzed cyclizations)

Catalysis plays a crucial role in developing sustainable synthetic methods by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. tandfonline.comnih.gov

Solid acid catalysts, such as aluminas, have been shown to be effective for the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions. mdpi.com These catalysts offer advantages such as ease of separation and reusability. mdpi.com The catalytic activity of these materials is attributed to the presence of Brønsted acid sites on their surface. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in green chemistry. nih.gov 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile organocatalyst that has been used to promote the synthesis of pyrroles in aqueous media. scirp.orgresearchgate.net In one example, DABCO catalyzes the reaction of phenacyl bromides, pentane-2,4-dione, and an amine to form substituted pyrroles. scirp.orgresearchgate.net The proposed mechanism involves the formation of a quaternary salt between DABCO and the phenacyl bromide, which then reacts with an enamine intermediate. scirp.org DABCO has also been employed in other cyclization reactions, demonstrating its broad utility in organic synthesis. thieme-connect.denih.gov

Table 2: Green Chemistry Approaches in Pyrrole Synthesis
Green Chemistry PrincipleMethodology/ReagentAdvantagesReferences
Solvent-Free ReactionsNeat Paal-Knorr condensationEliminates volatile organic solvents, simplified workup. rsc.orgepa.govrsc.org
Use of Benign SolventsWater as a reaction mediumNon-toxic, abundant, can enhance reactivity. scirp.orgresearchgate.net
Eco-Friendly ReagentsSodium dithioniteInorganic reducing agent, can be used in aqueous conditions. researchgate.netyoutube.com
CatalysisSolid acid catalysts (e.g., Alumina)Reusable, easy to separate from the reaction mixture. mdpi.com
Organocatalysis (e.g., DABCO)Metal-free, can be used in aqueous media, promotes cyclization. scirp.orgresearchgate.net

Chemical Reactivity and Derivatization of 5 Methyl 1h Pyrrol 2 Yl Methanol

Oxidative Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group of (5-methyl-1H-pyrrol-2-yl)methanol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.

Conversion to Pyrrole-2-carbaldehyde Derivatives

The selective oxidation of this compound to 5-methyl-1H-pyrrole-2-carbaldehyde is a key transformation. Mild oxidizing agents are typically required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese (IV) oxide (MnO₂) are effective for this purpose. The oxidation of similar hydroxyalkylpyrroles to their corresponding acyl derivatives using activated manganese (IV) oxide has been well-documented, proceeding in good yield. orgsyn.org This method is advantageous as it often avoids side reactions involving the sensitive pyrrole (B145914) ring.

Other oxidizing agents, such as chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄), can also be used, although careful control of the reaction conditions is necessary to achieve the desired aldehyde selectively. The resulting 5-methyl-1H-pyrrole-2-carbaldehyde is a valuable intermediate in the synthesis of more complex molecules. nih.govnist.gov

Table 1: Oxidizing Agents for the Conversion of this compound to 5-methyl-1H-pyrrole-2-carbaldehyde

Oxidizing AgentTypical ConditionsSelectivity
Manganese (IV) Oxide (MnO₂)Reflux in an inert solvent (e.g., pentane, dichloromethane)High for aldehyde
Chromium Trioxide (CrO₃)Pyridine (B92270) complex (Collins reagent) or acidic conditionsModerate to good
Potassium Permanganate (KMnO₄)Controlled stoichiometry and temperatureCan lead to over-oxidation

Synthesis of Pyrrole-2-carboxylic Acid Derivatives

Further oxidation of the hydroxymethyl group, or the intermediate carbaldehyde, leads to the formation of 5-methyl-1H-pyrrole-2-carboxylic acid. uni.lutargetmol.com Stronger oxidizing agents or more vigorous reaction conditions are generally required for this transformation compared to the synthesis of the aldehyde.

Reductive Modifications of the Hydroxymethyl Functionality

The hydroxymethyl group can also undergo reduction, providing a route to alkyl-substituted pyrroles.

Formation of 2-Methylpyrrole Derivatives

The reduction of the hydroxymethyl group of this compound results in the formation of 2,5-dimethylpyrrole. This transformation can be achieved through various reductive methods. One common approach involves the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Alternatively, catalytic hydrogenation can be employed. While direct reduction of the alcohol may be challenging, conversion to the corresponding aldehyde or ketone followed by a Wolff-Kishner or Clemmensen reduction provides an indirect route to the desired 2,5-dimethylpyrrole. A well-established synthesis of 2,5-dimethylpyrrole involves the reaction of acetonylacetone with ammonium (B1175870) carbonate. orgsyn.org

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group in nucleophilic substitution reactions. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com Therefore, it must first be converted into a better leaving group to facilitate substitution. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the resulting intermediate can readily undergo substitution with a variety of nucleophiles. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloromethyl or bromomethyl derivative. These haloalkylpyrroles are then susceptible to displacement by nucleophiles such as cyanides, azides, and amines, providing a versatile method for introducing a range of functional groups at the 2-position of the pyrrole ring. These reactions typically proceed via an Sₙ2 mechanism. masterorganicchemistry.com

Table 2: Activation and Nucleophilic Substitution of the Hydroxyl Group

Activating ReagentIntermediateSubsequent NucleophileProduct Type
Thionyl Chloride (SOCl₂)2-(Chloromethyl)-5-methyl-1H-pyrroleCyanide (e.g., NaCN)Pyrrole-2-acetonitrile
p-Toluenesulfonyl chloride (TsCl)2-(Tosyloxymethyl)-5-methyl-1H-pyrroleAzide (e.g., NaN₃)2-(Azidomethyl)-5-methyl-1H-pyrrole
Phosphorus Tribromide (PBr₃)2-(Bromomethyl)-5-methyl-1H-pyrroleAmine (e.g., RNH₂)N-Substituted aminomethylpyrrole

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. pearson.comyoutube.com In pyrrole itself, substitution occurs preferentially at the C2 and C5 positions. quora.comslideshare.netquora.com In this compound, both the C2 and C5 positions are already substituted. Therefore, electrophilic attack will be directed to the remaining C3 and C4 positions.

The presence of the methyl group (electron-donating) at C5 and the hydroxymethyl group at C2 will influence the regioselectivity of the substitution. For instance, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide has been shown to occur at the C4 position. nih.gov This suggests that electrophiles will likely attack the C4 position of this compound. Various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be performed on the pyrrole ring, leading to a wide array of polysubstituted pyrrole derivatives. researchgate.netresearchgate.net

Strategic Functionalization for Advanced Molecular Architectures

The inherent reactivity of the different functionalities in this compound allows for a stepwise and controlled derivatization. The hydroxymethyl group can be oxidized to a carboxylic acid, which then serves as a handle for amide bond formation. Concurrently, the pyrrole ring is amenable to electrophilic substitution reactions, such as halogenation, where the regioselectivity is influenced by the existing substituents.

Amide Bond Formation via Pyrrole Carboxylic Acid Derivatives

The synthesis of amide derivatives from this compound necessitates a two-step process. The initial step involves the oxidation of the primary alcohol functionality to a carboxylic acid, yielding 5-methyl-1H-pyrrole-2-carboxylic acid. Subsequently, this carboxylic acid can be coupled with a variety of amines to form the corresponding amides.

Oxidation of this compound:

The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice often depending on the sensitivity of the substrate and the desired reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). nih.govnih.gov For substrates sensitive to harsh conditions, milder methods such as the use of laccase-TEMPO systems have been developed. researchgate.net For instance, the oxidation of various aromatic alcohols to their corresponding carboxylic acids has been achieved with high efficiency using such biocatalytic systems. researchgate.net

Amide Coupling Reactions:

Once 5-methyl-1H-pyrrole-2-carboxylic acid is obtained, it can be activated to facilitate amide bond formation with a primary or secondary amine. Direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. organic-chemistry.org Therefore, coupling reagents are typically employed to activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.govfishersci.co.uk Another class of highly effective coupling reagents are phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.govfishersci.co.uk These reagents generate highly activated esters in situ, which readily react with amines to form the desired amide bond. fishersci.co.uk

The choice of solvent and base is also crucial for the success of the coupling reaction. Aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used. fishersci.co.ukrsc.org A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine component, thereby increasing its nucleophilicity. fishersci.co.ukrsc.org

Table 1: Representative Conditions for Amide Bond Formation | Coupling Reagent | Additive | Base | Solvent | General Procedure | | :--- | :--- | :--- | :--- | :--- | | EDC | HOBt | DIEA | DMF | The carboxylic acid is dissolved in DMF, followed by the addition of DIEA, EDC, and HOBt at 0°C. The amine is then added, and the reaction is stirred at room temperature. nih.govfishersci.co.uk | | HATU | - | DIEA | DMF | To a solution of the carboxylic acid in DMF, HATU and DIEA are added at 0°C, followed by the amine. The reaction is stirred at room temperature. nih.govfishersci.co.uk | | SOCl₂ | - | Pyridine | DCM | The carboxylic acid is first converted to the acyl chloride using thionyl chloride, which is then reacted with the amine in the presence of a base like pyridine. fishersci.co.uk | | PNT | NMM | DCM | In this method, phosphonitrilic chloride trimer (PNT) is used as an activating agent in the presence of N-methyl morpholine (B109124) (NMM). iajpr.com |

Regioselective Halogenation of the Pyrrole Ring

The introduction of halogen atoms onto the pyrrole ring of this compound derivatives can significantly alter their chemical and physical properties. The regioselectivity of this electrophilic substitution reaction is primarily dictated by the electronic nature of the substituents already present on the pyrrole ring.

In the case of pyrroles bearing an electron-withdrawing group, such as a carboxamide or an ester at the 2-position, the electrophilic substitution is generally directed towards the 4-position. However, the presence of an electron-donating methyl group at the 5-position complicates this prediction.

Research on the regioselective bromination of 2-acylpyrroles has shown that the nature of the acyl group and the reaction conditions can influence the site of halogenation. For instance, while 2-trichloroacetyl pyrrole and methyl 1H-pyrrole-2-carboxylate are preferentially brominated at the 4-position with reagents like N-bromosuccinimide (NBS), the corresponding N-methyl-1H-pyrrole-2-carboxamide gives a mixture of 4- and 5-bromo derivatives. fishersci.co.uk

Interestingly, the use of tetrabutylammonium (B224687) tribromide (TBABr₃) as a brominating agent has been shown to favor the formation of the 5-bromo product in the case of 2-carboxamides. fishersci.co.uk This suggests that for a substrate like N-substituted-5-methyl-1H-pyrrole-2-carboxamide, halogenation would likely occur at the remaining unsubstituted position on the pyrrole ring, which is the 3- or 4-position. The directing effect of the C5-methyl group would favor substitution at the C4 position, while the C2-carboxamide could direct to the C4 or C5 position. The interplay of these directing effects would determine the final regiochemical outcome.

For the regioselective halogenation of pyrrole derivatives, N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly employed as mild and selective halogenating agents.

Table 2: Reagents and Conditions for Regioselective Halogenation of Pyrrole Derivatives

Halogenating Reagent Typical Solvent Position of Halogenation (Example Substrate)
N-Bromosuccinimide (NBS) THF C-4 (for 2-acylpyrroles) fishersci.co.uk
Tetrabutylammonium tribromide (TBABr₃) THF C-5 (for 2-carboxamides) fishersci.co.uk
N-Iodosuccinimide (NIS) Acetonitrile C-3 (for N-TIPS protected pyrrole)
N-Chlorosuccinimide (NCS) DMF C-4/C-5 mixture (for 2-acylpyrroles)

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 1h Pyrrol 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of (5-methyl-1H-pyrrol-2-yl)methanol is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the aromatic pyrrole (B145914) ring, the methyl group, and the hydroxymethyl substituent.

The pyrrole ring protons (H-3 and H-4) are expected to appear as distinct signals in the aromatic region, typically between 6.0 and 7.0 ppm. libretexts.org Their specific shifts and coupling patterns (doublets) would arise from coupling to each other. The methyl protons (CH₃) attached to the C-5 position of the pyrrole ring would likely produce a singlet at approximately 2.2 ppm. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet around 4.5 ppm, influenced by the adjacent hydroxyl group and the pyrrole ring. pdx.educhemistrysteps.com The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of 0.5-5.0 ppm. chemistrysteps.com The N-H proton of the pyrrole ring is also a broad singlet, appearing further downfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
N-HVariable (Broad)Singlet
H-3~6.0 - 6.5Doublet
H-4~5.8 - 6.2Doublet
CH₂~4.5Singlet
OHVariable (Broad)Singlet
CH₃~2.2Singlet
This table is predictive, based on known chemical shifts for similar structural motifs.

For comparison, the related compound (1H-pyrrol-2-yl)methanol shows characteristic signals for its pyrrole and methylene protons. nih.gov Derivatives, such as N-substituted pyrroles, exhibit shifts influenced by the substituent on the nitrogen atom. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The C-2 and C-5 carbons of the pyrrole ring, being attached to substituents, are expected to be the most downfield of the ring carbons, likely appearing in the range of 130-140 ppm. The C-3 and C-4 carbons are anticipated to be more shielded, with signals around 105-115 ppm. pressbooks.publibretexts.org The carbon of the hydroxymethyl group (CH₂OH) would likely resonate around 55-65 ppm due to the deshielding effect of the attached oxygen atom. pressbooks.pubchemguide.co.uk The methyl carbon (CH₃) is expected to be the most upfield signal, appearing around 10-15 ppm. spectrabase.com

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~130 - 135
C-3~105 - 110
C-4~108 - 115
C-5~135 - 140
CH₂OH~55 - 65
CH₃~10 - 15
This table is predictive, based on known chemical shifts for similar structural motifs.

Data for related structures, such as ethyl 5-methyl-pyrrole-2-carboxylate, show the C-5 methyl carbon at approximately 13.0 ppm and the ring carbons at positions 2 and 5 resonating downfield. spectrabase.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. researchgate.netresearchgate.net For this compound, a cross-peak would be expected between the H-3 and H-4 protons of the pyrrole ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. researchgate.net It would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal around 2.2 ppm would correlate with the carbon signal around 12 ppm, confirming the CH₃ group. Similarly, correlations would be seen for the CH₂/CH₂, C3-H/C3, and C4-H/C4 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons (CH₃) would show a correlation to the C-5 and C-4 carbons, and the methylene protons (CH₂) would show correlations to the C-2 and C-3 carbons of the pyrrole ring.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT experiment would differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments made from the ¹³C NMR spectrum. libretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, as well as the N-H stretching of the pyrrole ring. mdpi.com C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the pyrrole ring are expected to produce absorptions in the 1500-1600 cm⁻¹ range. The C-N stretching vibration within the pyrrole ring typically appears around 1300-1400 cm⁻¹. Finally, a strong C-O stretching band from the primary alcohol would be observed in the 1000-1100 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3200 - 3600 (Broad)
N-H Stretch (Pyrrole)~3300 (Broad)
C-H Stretch (Aromatic/Aliphatic)2850 - 3100
C=C Stretch (Pyrrole Ring)1500 - 1600
C-N Stretch (Pyrrole Ring)1300 - 1400
C-O Stretch (Primary Alcohol)1000 - 1100
This table is predictive, based on known IR absorptions for relevant functional groups.

Spectra of related compounds like 2,5-dimethylpyrrole show characteristic N-H and C-H stretching bands. nist.gov N-substituted pyrrole derivatives also provide insight into the expected vibrational frequencies of the pyrrole ring system.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. The pyrrole ring in this compound is an aromatic system capable of undergoing π → π* transitions.

The UV-Vis spectrum, likely recorded in a solvent such as methanol (B129727) or ethanol, is expected to show absorption maxima (λ_max) characteristic of the pyrrole chromophore. researchgate.net For a related compound, 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde, an absorption maximum is observed, which can be attributed to the π → π* transition within the substituted pyrrole ring system. researchgate.net Similarly, this compound would be expected to exhibit a primary absorption band in the UV region, likely between 200 and 300 nm. The exact position of the absorption maximum will be influenced by the methyl and hydroxymethyl substituents on the pyrrole ring.

Transition Type Expected λ_max (nm) Solvent
π → π*~260 - 290Methanol/Ethanol
This table is predictive, based on UV-Vis data for structurally similar pyrrole derivatives. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₆H₉NO) is 111.14 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 111. Alcohols typically undergo characteristic fragmentation pathways, including alpha-cleavage and dehydration.

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would involve cleavage between the methylene carbon and the C-2 of the pyrrole ring. This would result in the loss of a pyrrole radical and the formation of a [CH₂OH]⁺ fragment at m/z 31.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a fragment ion at m/z 93 (M-18).

Loss of Hydroxymethyl Radical: Cleavage of the bond between the pyrrole ring and the hydroxymethyl group could lead to the loss of a ·CH₂OH radical (31 Da), resulting in a fragment ion at m/z 80, corresponding to the 5-methylpyrrole cation.

The mass spectrum of the related 2-methylpyrrole shows a molecular ion at m/z 81, which aligns with its molecular weight. nist.gov The fragmentation patterns of various pyrrole derivatives often involve cleavages that maintain the stability of the aromatic pyrrole ring.

m/z Proposed Fragment Fragmentation Pathway
111[C₆H₉NO]⁺˙Molecular Ion (M⁺˙)
93[C₆H₇N]⁺˙M⁺˙ - H₂O
80[C₅H₆N]⁺M⁺˙ - ·CH₂OH
31[CH₃O]⁺Alpha-cleavage
This table presents predicted major fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental formula for a given mass, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

For this compound, the molecular formula is C₆H₉NO. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimentally obtained HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the compound's identity and elemental composition. This technique is especially valuable in confirming the successful synthesis of novel pyrrole derivatives or in identifying unknown metabolites. nih.gov

Table 1: Theoretical HRMS Data for this compound and its Common Adducts This table presents the calculated exact masses that would be targeted in an HRMS analysis.

Species Molecular Formula Theoretical m/z
[M]⁺ [C₆H₉NO]⁺ 111.06841
[M+H]⁺ [C₆H₁₀NO]⁺ 112.07622
[M+Na]⁺ [C₆H₉NONa]⁺ 134.05816
[M+K]⁺ [C₆H₉NOK]⁺ 150.03210

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including many pyrrole derivatives. In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (such as protonated molecules, [M+H]⁺) are ejected into the gas phase and directed into the mass analyzer. nih.gov

The technique is highly sensitive and typically shows the molecular ion as a protonated or sodiated adduct, which helps in confirming the molecular weight of the analyte. For instance, in the analysis of various secondary metabolites, ESI-MS has been used to tentatively identify compounds based on their molecular ion peaks and subsequent fragmentation patterns. nih.gov In the context of this compound (MW = 111.14 g/mol ), one would expect to observe a prominent ion at an m/z of approximately 112.1 in positive ion mode, corresponding to the [M+H]⁺ species. Further fragmentation (MS/MS) of this parent ion could be used to gain additional structural information.

Table 2: Expected ESI-MS Observations for Pyrrole Derivatives This interactive table shows common ions observed in the ESI-MS analysis of pyrrole-containing compounds.

Compound Molecular Formula Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z)
(1H-pyrrol-2-yl)methanol C₅H₇NO 98.1 120.1
This compound C₆H₉NO 112.1 134.1
(1-methyl-1H-pyrrol-2-yl)methanol C₆H₉NO 112.1 134.1

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. The resulting crystal structure also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. uni-regensburg.de

For pyrrole derivatives, X-ray crystallography has been used to elucidate the structures of various complex molecules, confirming their connectivity and spatial orientation. nih.govresearchgate.netresearchgate.net For example, studies on other pyrrole structures have detailed how molecules are linked through hydrogen bonds to form dimers or extended chains. uni-regensburg.denih.gov While a specific crystal structure for this compound is not detailed in the surveyed literature, an analysis would yield the parameters outlined in the table below, confirming the planarity of the pyrrole ring and the orientation of the hydroxymethyl and methyl substituents.

Table 3: Representative Parameters from a Single-Crystal X-ray Diffraction Study This table outlines the type of data obtained from an X-ray crystallographic analysis of a pyrrole derivative.

Parameter Description Example Data (for a related pyrrole) Citation
Crystal System The symmetry system of the crystal lattice. Monoclinic nih.gov
Space Group The specific symmetry group of the crystal. P2₁/c uni-regensburg.de
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 11.3398 Å, b = 5.0732 Å, c = 16.500 Å, β = 108.06° nih.gov
Volume (V) The volume of the unit cell. 902.5 ų nih.gov
Z The number of molecules in the unit cell. 4 nih.gov
Hydrogen Bonding Key intermolecular interactions. N-H···O bonds forming centrosymmetric dimers. nih.gov

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a pure organic compound. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close match between the found and calculated values (usually within ±0.4%) serves as strong evidence of the sample's purity and corroborates its elemental formula.

This method is routinely reported in the characterization of newly synthesized compounds. For example, in the synthesis of various pyrrole-2,3-diones and methyl (1H-pyrrol-2-ylcarbonylamino)acetate, elemental analysis was a key part of the structural confirmation, with reported "found" values aligning closely with the "calculated" percentages. nih.govacgpubs.org For this compound (C₆H₉NO), this analysis would be essential to verify its composition after synthesis and purification.

Table 4: Elemental Analysis Data for this compound This table compares the theoretical elemental composition with a placeholder for experimental results.

Element Molecular Formula Theoretical (%) Experimental Found (%)
Carbon (C) C₆H₉NO 64.84 Value to be determined
Hydrogen (H) C₆H₉NO 8.16 Value to be determined
Nitrogen (N) C₆H₉NO 12.60 Value to be determined
Oxygen (O) C₆H₉NO 14.40 Value to be determined

Applications of 5 Methyl 1h Pyrrol 2 Yl Methanol As a Chemical Building Block in Advanced Chemical Research

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the pyrrole (B145914) nucleus, coupled with the functional handle provided by the hydroxymethyl group, makes (5-methyl-1H-pyrrol-2-yl)methanol a strategic precursor for constructing intricate molecular architectures. Its utility spans across the synthesis of ligands for coordination chemistry, the formation of complex heterocyclic frameworks, and the assembly of macrocyclic structures.

Pyrrole-Based Ligands for Coordination Chemistry

Pyrrole-containing ligands have garnered significant attention in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. These complexes often exhibit interesting electronic, magnetic, and catalytic properties. This compound can be elaborated into multidentate ligands that incorporate the pyrrole nitrogen and other donor atoms.

For instance, new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione have been synthesized and used to create coordination compounds with transition metals like manganese, iron, nickel, copper, and zinc. nih.gov These complexes have been characterized by various spectroscopic and analytical techniques, and their potential applications, such as in anticancer research, are being explored. nih.gov The synthesis of such ligands often involves the modification of the hydroxymethyl group to introduce other coordinating functionalities or to link the pyrrole moiety to other heterocyclic systems.

Construction of Fused and Bridged Heterocyclic Ring Systems

The pyrrole ring of this compound is a key component in the construction of various fused and bridged heterocyclic systems. These scaffolds are prevalent in natural products and pharmaceutically active compounds.

Synthetic Routes to Pyrrolizine and Pyrrolizidine (B1209537) Scaffolds

Pyrrolizidine alkaloids are a class of natural products known for their diverse biological activities. nih.gov Synthetic routes to the core pyrrolizine and pyrrolizidine skeletons often utilize pyrrole-based precursors. While direct synthetic examples starting from this compound are not extensively documented in this specific context, the general strategies for constructing these bicyclic systems often involve the cyclization of appropriately substituted pyrroles. For example, the biosynthesis of pyrrolizidine alkaloids involves the cyclization of a dialdehyde (B1249045) to form the pyrrolizidine core. nih.gov Synthetic strategies often mimic this approach, and this compound could, in principle, be converted to a suitable precursor for such cyclizations. Recent methods for pyrrolizine synthesis include the C-H bond functionalization of pyrroles, presenting a modern approach to these structures. rsc.org

Formation of Pyrrolo[1,2-a]pyrazines and Indolizine (B1195054) Frameworks

Pyrrolo[1,2-a]pyrazines are nitrogen-containing fused heterocycles with a range of biological activities. The synthesis of these frameworks can be achieved from pyrrole-2-carbaldehyde derivatives. researchgate.net this compound can be readily oxidized to the corresponding aldehyde, 5-methyl-1H-pyrrole-2-carbaldehyde, which can then undergo condensation and cyclization reactions to form the desired pyrrolo[1,2-a]pyrazine (B1600676) ring system.

Indolizine, an isomer of indole, and its derivatives are important structural motifs in many alkaloids. researchgate.netrsc.org The synthesis of indolizines can be accomplished through various strategies, often involving the cyclization of a pyridine (B92270) derivative with a component that provides the five-membered ring. Alternatively, syntheses can start from a pyrrole scaffold. researchgate.netrsc.org For instance, the reaction of 2-acetylpyrrole (B92022) derivatives can lead to the formation of indolizine skeletons. organic-chemistry.org The hydroxymethyl group of this compound can be transformed into other functional groups, such as an acetyl group, to facilitate such cyclization reactions.

Porphyrin and Macrocycle Assembly Utilizing Pyrrole Building Blocks

Porphyrins and related macrocycles are a critical class of compounds with applications ranging from catalysis to medicine, particularly in photodynamic therapy. nih.govchemicalbook.com The synthesis of these large, cyclic structures relies heavily on the condensation of pyrrolic building blocks. frontierspecialtychemicals.comresearchgate.netnih.gov this compound, after conversion to a suitable derivative, can serve as a "building block" in the modular construction of porphyrins. capes.gov.br The most common method for porphyrin synthesis involves the condensation of pyrroles with aldehydes, followed by oxidation. frontierspecialtychemicals.com By using appropriately substituted pyrroles, a wide variety of porphyrin structures can be accessed.

The strategic placement of the methyl group in this compound can influence the properties of the resulting porphyrin. The hydroxymethyl group can be modified to introduce other functionalities or to link the pyrrole unit to other components in the construction of more complex macrocyclic systems. rsc.org

Chalcone Derivatives and Related Conjugated Systems

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for their broad range of biological activities. chemrevlett.comresearchgate.net Pyrrole-based chalcones have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.govnih.gov The synthesis of these compounds typically involves the Claisen-Schmidt condensation of a pyrrole-based ketone with an aromatic aldehyde. nih.gov

Contributions to Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a reactive N-H proton on the pyrrole ring and a primary alcohol, makes it a valuable monomer for the synthesis of novel polymers and materials. The pyrrole moiety can undergo polymerization, while the hydroxyl group can be used for esterification, etherification, or other functional group transformations, leading to materials with tailored properties.

Precursors for Specialty Polymers with Tailored Properties

While direct studies on polymers derived exclusively from this compound are not extensively documented, the broader class of N-substituted and C-substituted pyrroles has been widely investigated for the synthesis of specialty polymers. The presence of the methyl group at the 5-position can influence the stereochemistry and electronic properties of the resulting polymer, while the hydroxymethyl group at the 2-position provides a convenient handle for post-polymerization modification or for creating cross-linked polymer networks.

For instance, the copolymerization of pyrrole derivatives with other monomers can lead to polymers with a range of properties. The incorporation of functional groups via the hydroxymethyl moiety of this compound could be used to tune properties such as solubility, thermal stability, and mechanical strength. Research on copolymers of pyrrole with N-substituted pyrroles has shown that the properties of the resulting materials are intermediate to those of the respective homopolymers, allowing for fine-tuning of the final polymer characteristics nih.gov.

Table 1: Potential Polymer Architectures from this compound

Polymer TypePotential Synthetic RoutePotential Properties
Linear HomopolymerOxidative polymerization of the pyrrole ringTunable conductivity, potential for post-polymerization functionalization
CopolymersCopolymerization with other pyrrole derivatives or vinyl monomersTailored electronic and mechanical properties, improved processability
Cross-linked PolymersUtilization of the hydroxymethyl group for cross-linking reactionsEnhanced thermal and mechanical stability, insolubility in common solvents
Dendrimers and Star PolymersUse as a core or branching unit in complex polymer architecturesHigh functionality, unique solution properties

Development of Coatings with Enhanced Mechanical and Thermal Stability

Pyrrole-containing polymers, particularly polypyrrole, are known for their potential in creating protective and functional coatings. While specific data on coatings derived from this compound is limited, the principles of using functionalized pyrroles in coatings are well-established. The ability of polypyrrole to adhere to various substrates makes it a candidate for anti-corrosion and anti-static coatings.

Fabrication of Nanostructured Materials

The self-assembly properties of pyrrole derivatives and the ability to form conductive polymers make them attractive for the fabrication of nanostructured materials. Polypyrrole can be synthesized in various morphologies, including nanotubes, nanowires, and nanoparticles. The specific substituents on the pyrrole ring can influence the morphology and properties of the resulting nanostructures.

This compound could be utilized in the template-assisted or template-free synthesis of such nanostructures. The hydroxymethyl group could act as a directing group during the self-assembly process or be used to functionalize the surface of the nanostructures for specific applications, such as in sensors or catalysts. For example, novel functionalized magnetic core-shell nanostructures have been developed using pyrrole copolymers substituted with α-amino acids researchgate.net. A similar approach could be envisioned with this compound to create functionalized magnetic nanoparticles. Furthermore, the fabrication of ternary nanocomposites, such as titanium dioxide/polypyrrole/phosphorene, has been demonstrated for supercapacitor applications, highlighting the versatility of pyrrole in advanced materials mdpi.com.

Assembly of Supramolecular Gels and Liquid Crystals

The formation of supramolecular gels and liquid crystals from small organic molecules is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. The structure of this compound, with its hydrogen bond donor (N-H and O-H) and acceptor (N and O) sites, as well as the aromatic pyrrole ring, makes it a potential candidate for the formation of such ordered structures.

Research has shown that pyrrole-based compounds can form supramolecular liquid crystals nih.govrsc.org. For instance, cyclo maynoothuniversity.iepyrrole has been shown to form supramolecular liquid crystals nih.gov. While this is a larger, more complex system, the fundamental interactions that drive the self-assembly are present in simpler pyrrole derivatives. The ability of low-molecular-weight gelators to form extensive networks that immobilize solvents is a key feature of supramolecular gels, and the diverse structural features of pyrrole derivatives make them interesting candidates for designing new gelators rsc.orgnih.gov. The synthesis of N-substituted polypyrrole with liquid crystalline moieties has also been reported, demonstrating the potential to combine the properties of conducting polymers with the ordered structures of liquid crystals rsc.orgresearchgate.net.

Development of Intrinsically Conducting Polymers and Oligomers

Polypyrrole is one of the most studied intrinsically conducting polymers due to its good environmental stability and relatively high conductivity. The electrical properties of polypyrrole can be tuned by the introduction of substituents on the pyrrole ring. While N-substitution can sometimes decrease conductivity, it can also improve solubility and processability nih.gov.

The polymerization of this compound would lead to a substituted polypyrrole. The methyl group at the 5-position would likely influence the polymer's conformation and, consequently, its electronic properties. The hydroxymethyl group at the 2-position could potentially be oxidized during the polymerization process or could be used to attach other functional groups that modulate the polymer's conductivity. The electrochemical copolymerization of pyrrole with its N-substituted derivatives has been shown to produce materials with properties that are a hybrid of the parent homopolymers, offering a route to fine-tune the conductivity and other characteristics of the resulting polymer nih.govresearchgate.net. The synthesis of conducting copolymers based on N-furfuryl pyrrole and 3,4-ethylenedioxythiophene (B145204) has demonstrated enhanced optoelectrochemical performances for electrochromic applications, showcasing the potential of functionalized pyrroles in this field mdpi.com.

Biosynthetic Relevance and Biomimetic Chemical Synthesis

The pyrrole ring is a fundamental structural motif in a vast number of natural products, including many marine alkaloids with significant biological activities. mdpi.com Understanding the biosynthetic pathways of these compounds can provide inspiration for the development of novel synthetic methodologies.

The biosynthesis of non-halogenated marine pyrrole alkaloids often involves simple building blocks like the amino acids glycine (B1666218), serine, tryptophan, and proline. mdpi.com A common pathway involves δ-aminolevulinic acid (ALA), which is produced from glycine and succinyl-CoA. mdpi.com While the direct biosynthetic origin of this compound is not explicitly detailed in the literature, its structure is reminiscent of simple pyrrole natural products. For instance, some simple pyrrole alkaloids have been isolated from marine organisms. mdpi.com The presence of a methyl group and a hydroxymethyl group suggests potential biosynthetic origins from polyketide or amino acid metabolism. For example, 2-pyrrole formaldehyde (B43269) has been identified as a key aroma compound in some teas, indicating its natural occurrence. mdpi.com

Biomimetic synthesis aims to mimic the strategies employed by nature to construct complex molecules. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a classic example of a reaction that is believed to mimic a biosynthetic pathway for pyrrole formation. pharmaguideline.com A biomimetic approach to the synthesis of this compound could potentially start from simple, bio-inspired precursors. For instance, the synthesis of N-substituted 2-hydroxymethyl-5-methyl-pyrroles has been achieved in two steps from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. researchgate.net This route involves the hydrogenation of HMF to 1-hydroxyhexane-2,5-dione, which then undergoes a Paal-Knorr reaction with an amine. researchgate.net This approach highlights a potential sustainable and biomimetic route to compounds structurally related to this compound.

Analogues of Natural Products with Pyrrole Moieties

This compound and its oxidized form, 5-methyl-1H-pyrrole-2-carbaldehyde, are valuable building blocks in the synthesis of analogues of various natural products containing the pyrrole scaffold. The pyrrole ring is a key structural motif in a wide array of biologically active compounds isolated from both marine and terrestrial organisms. researchgate.netrsc.org Synthetic chemists utilize these simple pyrrolic precursors to construct more complex molecules that mimic the structure and function of these natural products, often with the goal of improving their therapeutic properties or exploring structure-activity relationships (SAR). nih.gov

A prominent strategy for the construction of the pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.orgorganic-chemistry.org This method and others, such as the Barton-Zard reaction and various cross-coupling strategies, have been instrumental in the synthesis of numerous natural product analogues. rsc.orgnih.gov

Lamellarins and Related Alkaloids: The lamellarins are a large family of marine alkaloids characterized by a central 3,4-diarylpyrrole core, first isolated from mollusks. nih.gov Many members of this family exhibit potent biological activities, including cytotoxicity against cancer cell lines and inhibition of HIV-1 integrase. nih.gov The synthesis of lamellarin analogues has been a major focus of synthetic efforts, often employing pyrrole-2-carbaldehyde or pyrrole-2-carboxylate derivatives as key starting materials. researchgate.netnih.gov For instance, synthetic routes toward lamellarin D and its analogues have utilized strategies involving the functionalization of a pre-formed pyrrole ring. researchgate.netnih.gov While direct use of this compound is not always explicitly detailed, the closely related pyrrole-2-carbaldehydes are common intermediates.

Prodiginines: Prodigiosin (B1679158) and its analogues, known as prodiginines, are a family of red-pigmented tripyrrolic alkaloids produced by bacteria such as Serratia marcescens. nih.govresearchgate.net These compounds have garnered significant interest due to their immunosuppressive and anticancer properties. rsc.orgresearchgate.net The biosynthesis of prodigiosin involves the enzymatic condensation of two pyrrolic precursors: 2-methyl-3-amylpyrrole (MAP) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). nih.gov The structure of MBC is closely related to this compound, highlighting the importance of this type of substituted pyrrole in the natural formation of these complex molecules. Chemoenzymatic approaches have been developed to produce novel prodigiosin analogues by feeding synthetic pyrrole precursors to engineered bacterial strains, demonstrating the flexibility of the biosynthetic machinery. rsc.org

Other Marine Pyrrole Alkaloids: A diverse range of other pyrrole-containing alkaloids have been isolated from marine sponges and other organisms, including the oroidins, sceptrins, ageliferins, and longamides. researchgate.netchim.it Many of these compounds feature a pyrrole-2-carboxamide unit, often with halogen substitutions on the pyrrole ring. chim.itnih.gov The total synthesis of these complex natural products and their analogues frequently relies on the strategic functionalization of simple pyrrole building blocks. For example, the synthesis of longamide B has been achieved starting from 1H-pyrrole, which is first acylated at the C2 position and then further elaborated. chim.it

The table below summarizes key research findings on the synthesis of natural product analogues where this compound or its direct derivatives serve as crucial structural motifs.

Table 1: Synthesis of Natural Product Analogues Utilizing Pyrrole Building Blocks

Natural Product ClassPyrrole Building Block/IntermediateSynthetic StrategyResearch FindingReference(s)
Lamellarins1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carbaldehydeVilsmeier-Haack formylation, Suzuki coupling, Oxidative lactonizationA modular synthesis allows for the construction of various lamellarin skeletons. researchgate.net
ProdigiosinsSynthetic analogues of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)Chemoenzymatic synthesisThe prodigiosin synthesising enzyme, PigC, exhibits relaxed substrate-specificity, enabling the creation of novel analogues. rsc.org
Longamides2-Trichloroacetyl-4,5-dibromo-1H-pyrroleHaloform-type reaction with an amineAn efficient route to brominated pyrrole-2-carboxamides found in marine natural products. chim.it
PolycitonesVinamidinium saltsElectrophilic substitution and Suzuki couplingA relay strategy for the regiocontrolled synthesis of tetrasubstituted pyrroles. nih.gov

Bio-inspired Synthetic Pathways

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The biosynthesis of pyrrole-containing natural products offers a rich blueprint for developing novel and efficient synthetic routes. These pathways often proceed under mild conditions and with high selectivity, leveraging enzymatic catalysis or biomimetic reactions.

Enzymatic and Chemoenzymatic Synthesis: Nature's blueprint for synthesizing pyrrole alkaloids often begins with simple amino acid precursors like L-proline. nih.govresearchgate.net In the biosynthesis of many marine pyrrole alkaloids, L-proline is enzymatically converted to a pyrrolyl-2-carboxyl-S-PCP (peptidyl carrier protein) intermediate. nih.gov This activated pyrrole unit can then undergo various transformations, including condensation with other molecules or enzymatic halogenation, to generate the vast diversity of pyrrole alkaloids observed in nature. researchgate.net

The biosynthesis of prodigiosin is a well-studied example of a complex, enzyme-mediated pathway. nih.govresearchgate.net The pathway involves a series of enzymes that construct the two key pyrrolic precursors, MAP and MBC, from simple metabolites like amino acids and acetate. nih.gov Specifically, the formation of the bipyrrolic intermediate, 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde (B564090) (HBC), involves the oxidation of a hydroxymethyl group to a carbaldehyde, a transformation directly relevant to the chemistry of this compound. nih.gov Researchers have harnessed this understanding to create chemoenzymatic systems where synthetically produced pyrrole analogues are fed to engineered microorganisms to produce novel, non-natural prodiginines. rsc.org

Biomimetic Approaches: Beyond direct enzymatic synthesis, chemists have developed biomimetic reactions that emulate biological processes. The Paal-Knorr reaction, for instance, can be seen as a biomimetic counterpart to certain biological cyclizations, forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine under relatively mild, often aqueous, conditions. rsc.orgacs.org

Another powerful bio-inspired strategy is the use of orthoester-masked α-keto acids, which are shelf-stable mimics of reactive biosynthetic intermediates like pyruvic acid. This approach has been successfully applied to the total synthesis of lamellarin alkaloids, demonstrating how concepts from metabolic pathways can inspire practical and efficient laboratory syntheses. rsc.org

The table below details key research findings in the area of bio-inspired synthesis of pyrrole-containing compounds.

Table 2: Bio-inspired Synthetic Pathways to Pyrrole Derivatives

Pathway TypeKey Precursor(s)Key Transformation/EnzymePyrrole Product/MoietyNatural System MimickedReference(s)
Enzymatic BiosynthesisL-Proline, Malonyl-CoA, SerinePig/Red gene cluster enzymes (e.g., PigC, PigA)4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)Prodigiosin biosynthesis in Serratia and Streptomyces nih.govresearchgate.net
Enzymatic BiosynthesisL-ProlineProlyl-S-PCP desaturasePyrrolyl-2-carboxyl-S-PCPBiosynthesis of marine pyrrole alkaloids nih.gov
Biomimetic SynthesisPyruvic acid orthoester, AminesDouble enolate functionalization, Double annulationLamellarin D coreMetabolic pathways involving α-keto acids rsc.org
Chemoenzymatic SynthesisSynthetic pyrrole analoguesPigC enzyme in engineered E. coliNovel prodigiosin analoguesProdigiosin biosynthesis rsc.org

Future Perspectives and Emerging Research Trajectories for 5 Methyl 1h Pyrrol 2 Yl Methanol Derivatives

Development of Highly Efficient and Selective Synthetic Methodologies

The future of pyrrole (B145914) chemistry heavily relies on the development of synthetic methodologies that are not only efficient and high-yielding but also selective and environmentally benign. Traditional methods for pyrrole synthesis, such as the Paal-Knorr and Hantzsch reactions, are continuously being refined to meet the standards of green chemistry. semanticscholar.orgnih.govresearchgate.netacs.org

Key areas of development include:

Catalyst- and Solvent-Free Conditions: Researchers are increasingly exploring reactions that proceed without the need for catalysts or solvents. For instance, a three-component procedure for synthesizing tetrasubstituted pyrroles has been developed that operates under solvent-free conditions, offering high efficiency and reduced environmental impact. researchgate.net

Green Solvents and Energy Sources: The use of greener solvents like water, glycerol, and polyethylene (B3416737) glycol (PEG) is becoming more common. researchgate.net Additionally, alternative energy sources such as microwaves and ultrasound are being employed to accelerate reaction rates and improve yields, often under milder conditions than traditional heating. semanticscholar.orgresearchgate.net

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as nanoparticles and metal salts, is a significant advancement. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, making the process more sustainable and cost-effective.

One-Pot, Multi-Component Reactions: These reactions, where multiple steps are carried out in a single reaction vessel, are highly desirable for their efficiency and atom economy. nih.gov They streamline the synthesis process, reduce waste, and save time and resources.

A recent study highlighted a solvent- and catalyst-free method for synthesizing a pyrrole derivative using a Paal-Knorr reaction, which is noted for its green characteristics as it only produces water as a byproduct. acs.org Another innovative approach involves a copper hydride (CuH)-catalyzed coupling of enynes and nitriles to produce polysubstituted pyrroles with high regioselectivity. acs.org

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize synthetic methodologies, real-time analysis of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques are at the forefront of this endeavor, allowing for in situ monitoring of the formation of (5-methyl-1H-pyrrol-2-yl)methanol derivatives.

Emerging techniques and their applications:

In-line Near-Infrared (NIR) Spectroscopy: This technique, coupled with chemometrics, allows for the continuous monitoring of reactant and product concentrations. nih.gov A study on the esterification of acetic acid and methanol (B129727) demonstrated the effectiveness of in-line NIR spectroscopy in a microreactor setup for real-time analysis. nih.gov

Operando X-ray Absorption Spectroscopy (XAS): This powerful tool provides insights into the structural dynamics of catalysts under actual reaction conditions. For example, it has been used to monitor the changes in a Cu/ZnO/ZrO2 catalyst during methanol synthesis, revealing crucial information about catalyst deactivation. nih.gov

NMR and Mass Spectrometry: These well-established techniques remain vital for confirming the structure of newly synthesized compounds. mdpi.com For instance, 1H-NMR and 13C-NMR spectroscopy were used to confirm the structure of novel pyrrole derivatives synthesized via a Huisgen [3+2] cycloaddition. mdpi.com

The application of these techniques provides a deeper understanding of reaction pathways, enabling chemists to fine-tune reaction conditions for improved efficiency and selectivity.

Exploration of Novel Catalytic Transformations and Organometallic Applications

The pyrrole ring is a versatile ligand in organometallic chemistry, and its derivatives, including this compound, are being explored for novel catalytic transformations.

Current research focuses on:

Pyrrole-Based Ligands: The nitrogen atom in the pyrrole ring can coordinate with a variety of metals, forming stable complexes that can act as catalysts. researchgate.net These organometallic complexes are being investigated for their potential in various catalytic reactions.

Dipyrromethanes (DPMs): These compounds, which consist of two pyrrole rings linked by a methylene (B1212753) bridge, are important precursors for the synthesis of porphyrins and other macrocyclic compounds. tubitak.gov.tr Research is ongoing to develop efficient methods for synthesizing both symmetrical and unsymmetrical DPMs.

Electrochemical Synthesis: An innovative electrochemical technique has been developed for the precise single-carbon insertion into polysubstituted pyrroles. scitechdaily.com This method offers a new tool for creating structurally diverse pyridine (B92270) derivatives from pyrrole precursors. scitechdaily.com

The development of new catalytic systems based on pyrrole derivatives holds promise for a wide range of chemical transformations, from the synthesis of fine chemicals to the production of polymers.

Expanding Applications in Functional Materials Design and Advanced Device Fabrication

The unique electronic and optical properties of pyrrole-containing molecules make them attractive candidates for the development of functional materials and advanced electronic devices. researchgate.net

Key areas of application include:

Organic Light-Emitting Diodes (OLEDs): Siloles, which are silicon-containing analogs of pyrroles, are being investigated for their potential use as electron-transporting materials in OLEDs. researchgate.net

Sensors: The ability of pyrrole derivatives to interact with various analytes makes them suitable for use in chemical sensors. For example, dipyrromethanes are being explored for the development of optical anion sensors. tubitak.gov.tr

Bioimaging: Pyrrole derivatives with aggregation-induced phosphorescence characteristics are being developed for time-resolved and two-photon luminescence imaging in biological systems. nih.gov These materials offer advantages such as high signal-to-noise ratios and low phototoxicity. nih.gov

The versatility of the pyrrole scaffold allows for the fine-tuning of its properties through chemical modification, opening up a vast design space for new functional materials with tailored characteristics.

Q & A

Q. What are the common synthetic routes for preparing (5-methyl-1H-pyrrol-2-yl)methanol, and how can its purity be optimized?

The compound can be synthesized via functionalization of the pyrrole ring. For example, describes a related synthesis where flash chromatography (using 10% methanol in chloroform) purified a pyrrole derivative, yielding 72% purity. A similar approach could involve hydroxymethylation of 5-methylpyrrole using formaldehyde under controlled pH, followed by purification via recrystallization or column chromatography. Key steps include monitoring reaction progress via TLC and characterizing intermediates using 1H^1H-NMR (e.g., δ 2.25 ppm for the methyl group in pyrrole derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological characterization typically employs:

  • 1H^1H-NMR : To confirm the hydroxymethyl (–CH2_2OH) group (δ 3.65 ppm) and methyl substituent (δ 2.25 ppm) .
  • FTIR : Detection of O–H stretching (~3200–3600 cm1^{-1}) and pyrrole ring vibrations (~1500 cm1^{-1}) .
  • HRMS : For molecular ion validation (exact mass: ~139.063 g/mol).

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Slow evaporation from polar solvents like methanol or ethanol is effective. highlights the use of methanol as a co-solvent in crystal growth, with SHELXTL software for structure refinement. Key parameters include temperature control (20–25°C) and solvent saturation levels to avoid twinning .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR/IR peaks require cross-validation. For instance, if the hydroxymethyl proton signal overlaps with pyrrole NH (δ ~10 ppm in CDCl3_3), deuterated DMSO can be used to shift NH signals downfield, isolating the –CH2_2OH group. and 12 demonstrate iterative analysis using 13C^{13}C-NMR and HSQC to assign ambiguous signals .

Q. What challenges arise in refining the crystal structure of this compound derivatives?

Common issues include:

  • Disorder in the hydroxymethyl group : Addressed using SHELXL’s PART instruction to model alternative conformers .
  • Weak diffraction due to solvent incorporation : Improve data quality by collecting high-resolution datasets (e.g., synchrotron sources) and applying TWIN commands in SHELX for twinned crystals .

Q. What strategies are used to explore the biological activity of pyrrole-based alcohols like this compound?

  • Antimicrobial assays : Disk diffusion methods against Gram-positive/negative bacteria, with MIC values calculated .
  • Antioxidant studies : DPPH radical scavenging assays, comparing IC50_{50} to ascorbic acid controls .
  • Structural analogs : Modify the hydroxymethyl group to esters or ethers (e.g., acetyl derivatives) to enhance bioavailability, as seen in for related pyrrole-carbonyl compounds .

Q. How can computational methods complement experimental data for this compound?

  • DFT calculations : Optimize geometry and compare with XRD bond lengths/angles .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, guided by ’s workflow for pyrazole derivatives .

Key Methodological Insights

  • Synthesis : Prioritize regioselective hydroxymethylation to avoid side products.
  • Characterization : Combine NMR, IR, and HRMS for unambiguous assignment.
  • Crystallography : Use SHELX suites for challenging refinements, leveraging disorder modeling .
  • Biological Testing : Validate activity through dose-response assays and structural analogs .

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